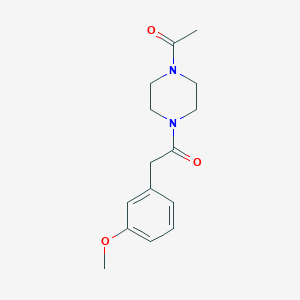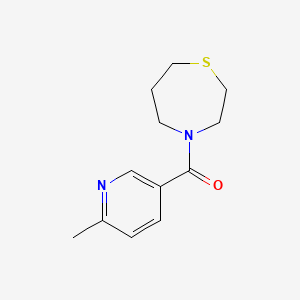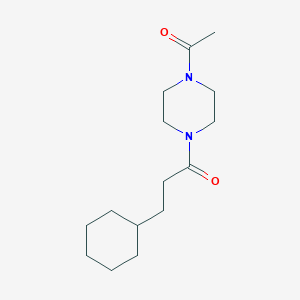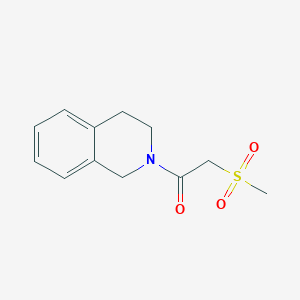
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea binds to the heme group of sGC, which prevents the activation of the enzyme by NO. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects:
The inhibition of sGC by 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several biochemical and physiological effects. Inhibition of sGC leads to a decrease in cGMP levels, which results in a decrease in vasodilation, neurotransmission, and immune regulation. This can lead to a decrease in blood pressure, a decrease in inflammation, and a decrease in cognitive function. However, the exact biochemical and physiological effects of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea may vary depending on the specific disease being studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the NO signaling pathway. Another advantage is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability and pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to further elucidate the mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea and its effects on the NO signaling pathway. Another direction is to study the potential therapeutic applications of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the pharmacokinetic properties of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea to improve its bioavailability and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 4-chloro-2-methylphenyl isocyanate with 1-(4-pyridinyl) ethylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-9-13(16)3-4-14(10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLTXFUWNFVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)





![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
